2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide
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Overview
Description
2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound has garnered interest due to its potential antibacterial properties and its role in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide typically involves multiple steps starting from aniline, 2-nitrobenzaldehyde, and pyruvic acid. The process includes the Doebner reaction, amidation, reduction, acylation, and amination . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve green and sustainable chemistry approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . Such methods aim to reduce the environmental impact and improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, acetic acid, and dichloromethane . The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives .
Scientific Research Applications
2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide involves its interaction with bacterial cell membranes and enzymes. The compound likely disrupts bacterial cell wall synthesis or inhibits essential bacterial enzymes, leading to cell death . The exact molecular targets and pathways involved are still under investigation, but its lipophilicity and ability to penetrate bacterial cells are key factors in its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-phenyl-quinoline-4-carboxylic acid
- 2-phenyl-quinoline-4-carboxamide
- 2-phenyl-quinoline-4-carboxylate
Uniqueness
2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide is unique due to its specific structural features, such as the propylphenyl group and the quinoline carboxamide moiety. These features contribute to its distinct chemical properties and potential biological activities . Its higher lipophilicity compared to similar compounds may enhance its antibacterial activity and make it a more effective candidate for drug development .
Properties
Molecular Formula |
C27H26N2O |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C27H26N2O/c1-3-9-20-14-16-21(17-15-20)19(2)28-27(30)24-18-26(22-10-5-4-6-11-22)29-25-13-8-7-12-23(24)25/h4-8,10-19H,3,9H2,1-2H3,(H,28,30) |
InChI Key |
YHMZCGPJSVDFDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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